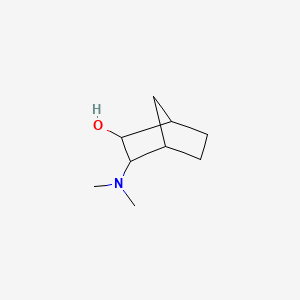
(E)-N-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-1-(pyridin-4-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]-: is a complex organic compound characterized by its aromatic structure and multiple substituents. This compound contains a benzenamine core with chlorine and pyridine substituents, making it a subject of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenamine with 2,5-dichlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-pyridinecarboxaldehyde under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of halogen or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism by which BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the chlorine and pyridine substituents can form hydrogen bonds and other interactions, modulating the activity of the target molecules .
Comparación Con Compuestos Similares
- Benzenamine, 4-chloro-N-methyl-
- Benzenamine, 4-bromo-2-chloro-
- Benzenamine, 4-chloro-N,N-diethyl-
Comparison: Compared to these similar compounds, BENZENAMINE,4-CHLORO-N-[(2,5-DICHLOROPHENYL)-4-PYRIDINYLMETHYLENE]- is unique due to its combination of chlorine and pyridine substituents, which confer distinct chemical properties and biological activities. The presence of multiple aromatic rings and functional groups enhances its versatility in various applications .
Propiedades
Número CAS |
62247-07-8 |
|---|---|
Fórmula molecular |
C18H11Cl3N2 |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C18H11Cl3N2/c19-13-1-4-15(5-2-13)23-18(12-7-9-22-10-8-12)16-11-14(20)3-6-17(16)21/h1-11H |
Clave InChI |
ZOZAKIFZZRADNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(C2=CC=NC=C2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




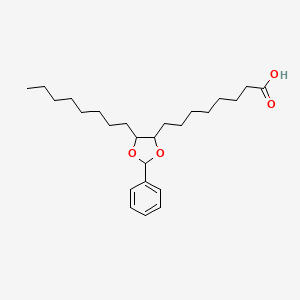
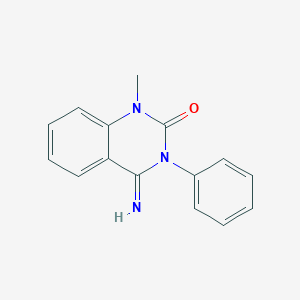
![2-oxo-1-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B14005814.png)
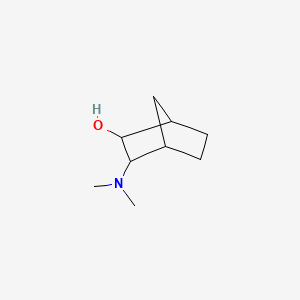
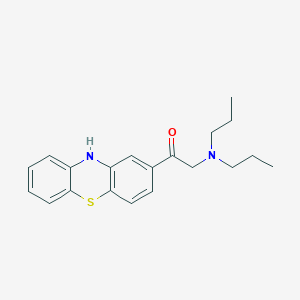
![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
![1-(2-Chloroethyl)-3-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-1-nitrosourea](/img/structure/B14005828.png)

![2,6-Di-tert-butyl-4-[methoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14005845.png)

